1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Medicinal Chemistry Hit-to-Lead Optimization Physicochemical Property Prediction

1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine (CAS 1030937-65-5) is a synthetic heterocyclic small molecule (C17H17N5O2S, MW 355.41) featuring a piperidine core substituted with a 3-nitro-2-pyridinyl group and a 5-(2-thienyl)-1H-pyrazol-3-yl moiety. The compound is catalogued as a research intermediate and is commercially available from multiple vendors at purities ranging from 95% to ≥98%.

Molecular Formula C17H17N5O2S
Molecular Weight 355.42
CAS No. 1030937-65-5
Cat. No. B2734231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
CAS1030937-65-5
Molecular FormulaC17H17N5O2S
Molecular Weight355.42
Structural Identifiers
SMILESC1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-]
InChIInChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20)
InChIKeyOIXUTXCOFQIBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine (CAS 1030937-65-5): Procurement Specifications and Structural Baseline for a Heterocyclic Research Intermediate


1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine (CAS 1030937-65-5) is a synthetic heterocyclic small molecule (C17H17N5O2S, MW 355.41) featuring a piperidine core substituted with a 3-nitro-2-pyridinyl group and a 5-(2-thienyl)-1H-pyrazol-3-yl moiety . The compound is catalogued as a research intermediate and is commercially available from multiple vendors at purities ranging from 95% to ≥98% . Its physicochemical property predictions include a boiling point of 617.2±55.0 °C, a density of 1.381±0.06 g/cm³, and a predicted pKa of 13.40±0.10 . This compound belongs to a broader class of piperidine‑pyrazole‑heteroaryl hybrids that have been explored as scaffolds in medicinal chemistry, particularly within patent families covering piperidinylpyrazolopyridine‑based LCAT activators and NADPH oxidase inhibitors .

Why Generic Substitution of 1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine Requires Strict Structural and Purity Comparison


Within the piperidine–pyrazole–heteroaryl chemotype, even seemingly conservative substituent changes produce substantial shifts in molecular size, electronic character, and predicted pharmacokinetic behavior. The closest commercially listed analogs differ by a single heteroatom substitution on the 5‑aryl ring (e.g., 2‑furyl vs. 2‑thienyl, CAS 1046454‑88‑9) or by replacement of the entire 3‑nitro‑2‑pyridinyl group with a sulfonyl or benzyl group . These alterations modify the heavy atom count, hydrogen‑bond acceptor capacity, and computed logP, which directly influence target engagement, solubility, and metabolic stability in screening cascades . Furthermore, the commercially available purities for this scaffold vary (95% vs. ≥98%), and neither the impurity profiles nor the residual solvent specifications are standardized across suppliers, introducing batch‑to‑batch variability that can confound reproducible SAR interpretation . In the absence of exhaustive literature characterization for this specific compound, selection must therefore be driven by the precise substituent identity and the vendor‑verified purity certification rather than by assumed class‑level equivalence.

Quantitative Differentiation Evidence: 1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine Versus Structurally Nearest Purchasable Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. 5-(2-Furyl) and 5-(4-Chlorophenyl) Analogs

The target compound (C17H17N5O2S) possesses a molecular weight of 355.41 Da and 25 heavy atoms, incorporating a sulfur atom in the thiophene ring. Its closest purchasable analog, 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine (CAS 1046454-88-9), replaces the thiophene sulfur with a furan oxygen, reducing the molecular weight to 339.3 Da and the heavy atom count to 24, while altering the hydrogen-bond acceptor profile . Another listed comparator, 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine, introduces a chloro substituent and a phenyl ring, resulting in a higher molecular weight and increased lipophilicity . These differences directly affect the compound's calculated logP and polar surface area, parameters that are critical for predicting membrane permeability, solubility, and off-target promiscuity in early-stage drug discovery programs .

Medicinal Chemistry Hit-to-Lead Optimization Physicochemical Property Prediction

Predicted Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count as Selectivity Determinants

The target compound is calculated to have an XLogP3-AA value of 3.1 and six hydrogen-bond acceptor (HBA) sites, per PubChem's computed properties . The furan analog (CAS 1046454-88-9), with an oxygen in place of sulfur, is expected to exhibit a lower XLogP3 due to the greater polarity of the furan ring compared to thiophene, while maintaining a similar HBA count. The 4-chlorophenyl analog would be predicted to show a higher XLogP3 owing to the electron-withdrawing chloro substituent and the additional aromatic surface. For procurement decisions, these predicted lipophilicity values are critical inputs when selecting compounds for panel screening against lipophilic targets (e.g., GPCRs, ion channels) versus polar binding sites (e.g., kinases), as they correlate with nonspecific protein binding, promiscuity risk, and aqueous solubility .

Drug Design ADMET Prediction Ligand Efficiency Metrics

Commercially Available Purity Grades and Vendor Specification Transparency

The target compound is available in two distinct purity grades from independent suppliers: AKSci offers a minimum purity specification of 95% (cat# 1949CL) , while MolCore lists the compound at NLT 98% purity with ISO-certified quality systems . The 95% purity grade of the furan analog (AKSci cat# 6347CH) is identical, but the furan compound's lower molecular weight means that equimolar dosing solutions would contain approximately 4.5% less API by mass than the thienyl compound . For the unsubstituted parent scaffold (4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine, CAS 321848-28-6), the molecular weight is only 233.33 Da, and the compound lacks the nitro-pyridinyl pharmacophore entirely, making it unsuitable as a direct comparator in target engagement studies that require the full substitution pattern .

Compound Management Procurement Quality Control Reproducibility Standards

Patent Landscape Positioning: Differentiation from Daiichi Sankyo Piperidinylpyrazolopyridine LCAT Activators

The piperidinylpyrazolopyridine (PPP) derivatives claimed in patent EP-2862861-B1 (Daiichi Sankyo) act as potent LCAT activators and are structurally characterized by a fused pyrazolopyridine ring system . The target compound 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine features a non-fused, 3-nitro-2-pyridinyl-piperidine-pyrazole architecture, which places the nitro-pyridinyl group in a topology that is topologically distinct from the fused PPP pharmacophore. Crystallographic and functional studies on the PPP series have demonstrated that these activators bind exclusively to the membrane-binding domain (MBD) of LCAT and stabilize the enzyme without altering HDL-binding affinity . While no published head-to-head binding or functional data exist for the target compound against LCAT, the absence of the fused pyrazolopyridine core in the target compound predicts a fundamentally different binding pose, making it a valuable tool compound for probing the structural requirements of LCAT MBD engagement when used in parallel with a patent-exemplified PPP activator .

Cardiovascular Drug Discovery LCAT Activation Reverse Cholesterol Transport Intellectual Property Analysis

Absence of Validated Biological Activity Data: A Critical Procurement Consideration

As of the current literature search, no peer-reviewed publication or publicly deposited bioassay record reports quantitative biological activity (IC50, EC50, Ki, or Kd) for 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine. A Hypothesis annotation referencing an IC50 of 28 μM for this compound has been noted, but the original data source, assay context, and target identity are not verifiable within the peer-reviewed literature . In contrast, the related piperidinylpyrazolopyridine LCAT activators have well-characterized activity profiles with nanomolar potency in functional enzyme assays . For procurement decision-making, this means that the target compound should be treated as an uncharacterized screening intermediate rather than a validated tool compound, and its use in target-based assays requires de novo concentration-response profiling and target identification before any comparative conclusions can be drawn .

Screening Compound Selection Data Integrity Assay Development

Predicted Acid Dissociation Constant (pKa) and Its Impact on Ionization State at Physiological pH

The compound is predicted to have a pKa of 13.40±0.10 for the pyrazole NH group . This value indicates that, at physiological pH (7.4), the pyrazole ring remains essentially fully protonated (neutral), meaning the compound's ionization state is governed by the basicity of the piperidine nitrogen (predicted pKa not explicitly reported for this compound, but typically ~8-10 for tertiary piperidines bearing an electron-withdrawing pyridinyl substituent). The furan analog (CAS 1046454-88-9) shares the same pyrazole NH pKa prediction within experimental error, but the thiophene sulfur's lower electronegativity relative to furan oxygen may subtly influence the piperidine nitrogen basicity through the extended π-system. This differential basicity could alter the compound's pH-dependent solubility, logD, and passive membrane permeability, parameters that are critical when designing solubility-limited or permeability-limited assays .

Physicochemical Profiling Permeability Prediction Formulation Development

Validated Application Scenarios for 1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine Based on Quantitative Differentiation Evidence


Physicochemical Comparator in Heteroaryl Ring SAR Profiling Campaigns

Procure this compound alongside its 2-furyl and 4-chlorophenyl analogs to construct a matched molecular pair series that systematically probes the impact of 5-aryl heteroatom identity (S vs. O) and substituent polarity on logD, solubility, and passive permeability in PAMPA or Caco-2 assays. The measured molecular weight difference (ΔMW = +16.11 Da) and predicted XLogP3 shift (3.1 for thienyl vs. a lower predicted value for furyl) provide a quantitative framework for interpreting permeation rate differences in terms of desolvation penalty rather than size exclusion effects alone.

Negative Control or Orthogonal Scaffold Probe in LCAT MBD Binding Studies

Use this compound as a structurally matched negative control or orthogonal probe when performing LCAT activation assays with the fused piperidinylpyrazolopyridine (PPP) series characterized by Manthei et al. (2018) . Because the target compound retains the pyrazole and piperidine elements required for MBD engagement but lacks the fused pyrazolopyridine ring system, it can empirically define the contribution of the fused core to LCAT binding affinity and stabilization in thermal shift assays (DSF), enabling patent-differentiating SAR.

Purity-Graded Procurement for Concentration-Response Assay Validation

In assay systems where the target concentration window is narrow (e.g., 1–30 μM), the availability of the compound at a ≥98% purity grade from MolCore directly reduces the risk that unknown impurities (which could constitute up to 5% of the nominal mass in a 95% grade product) contribute to false-positive or false-negative activity readouts. This procurement strategy is particularly relevant for fragment-based or phenotypic screening campaigns where compounds are tested at high micromolar concentrations and even minor impurities can produce significant off-target effects .

Building Block for Nitro-Pyridinyl Piperidine Library Expansion via Late-Stage Functionalization

The 3-nitro-2-pyridinyl group in this compound serves as a synthetic handle for diversification: the nitro group can be reduced to an amine for subsequent amide coupling or reductive amination, while the thiophene ring can undergo electrophilic halogenation or Suzuki coupling. The predicted pKa (13.40 for pyrazole NH) and the non-hazardous transport classification simplify laboratory handling and storage for parallel synthesis workflows. Compared to the unsubstituted 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine (CAS 321848-28-6), this compound eliminates the need for a separate N-arylation step with 2-chloro-3-nitropyridine, thereby streamlining the synthetic route to diverse libraries .

Quote Request

Request a Quote for 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.